3-{[1-(METHOXYCARBONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]CARBAMOYL}PROPANOIC ACID
Description
3-{[1-(METHOXYCARBONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]CARBAMOYL}PROPANOIC ACID is a complex organic compound with a unique structure that includes a quinoline ring, a methoxycarbonyl group, and an oxobutanoic acid moiety
Properties
Molecular Formula |
C15H18N2O5 |
|---|---|
Molecular Weight |
306.31 g/mol |
IUPAC Name |
4-[(1-methoxycarbonyl-3,4-dihydro-2H-quinolin-6-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C15H18N2O5/c1-22-15(21)17-8-2-3-10-9-11(4-5-12(10)17)16-13(18)6-7-14(19)20/h4-5,9H,2-3,6-8H2,1H3,(H,16,18)(H,19,20) |
InChI Key |
KZPBHYKKQXYZFW-UHFFFAOYSA-N |
SMILES |
COC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CCC(=O)O |
Canonical SMILES |
COC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(METHOXYCARBONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]CARBAMOYL}PROPANOIC ACID typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester.
Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group can be introduced via esterification reactions using methanol and a suitable acid catalyst.
Formation of the Oxobutanoic Acid Moiety: The oxobutanoic acid moiety can be synthesized through a series of reactions, including aldol condensation and subsequent oxidation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(METHOXYCARBONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]CARBAMOYL}PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-{[1-(METHOXYCARBONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]CARBAMOYL}PROPANOIC ACID has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[1-(METHOXYCARBONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]CARBAMOYL}PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-{[2-(Methoxycarbonyl)phenyl]amino}-2-methyl-4-oxobutanoic acid amide
- Diterpenoid alkaloid delavaine B
- Talassamine-type alkaloid 15-epinaviculine B
Uniqueness
3-{[1-(METHOXYCARBONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]CARBAMOYL}PROPANOIC ACID is unique due to its specific structural features, including the combination of a quinoline ring and an oxobutanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
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